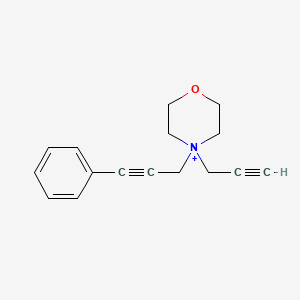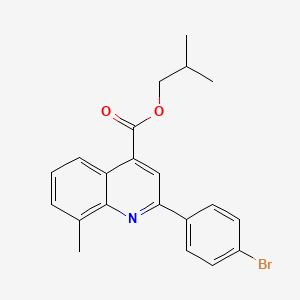
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is a synthetic organic compound Its structure includes a morpholine ring substituted with phenylpropynyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.
Substitution Reactions: The phenylpropynyl and propynyl groups can be introduced through nucleophilic substitution reactions using appropriate alkynyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or as a building block for advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylprop-2-yn-1-yl)morpholine: Lacks the additional propynyl group.
4-(prop-2-yn-1-yl)morpholine: Lacks the phenylpropynyl group.
Uniqueness
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is unique due to the presence of both phenylpropynyl and propynyl groups on the morpholine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18NO+ |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynyl)-4-prop-2-ynylmorpholin-4-ium |
InChI |
InChI=1S/C16H18NO/c1-2-10-17(12-14-18-15-13-17)11-6-9-16-7-4-3-5-8-16/h1,3-5,7-8H,10-15H2/q+1 |
InChI Key |
SIWUCBKVSCNFKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[N+]1(CCOCC1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622237.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11622238.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622246.png)

![N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11622254.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B11622263.png)
![4-[(4-{(Z)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11622265.png)
![2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione](/img/structure/B11622276.png)
![2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11622285.png)
![ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622290.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11622291.png)
![2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11622300.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622307.png)
methanone](/img/structure/B11622318.png)
